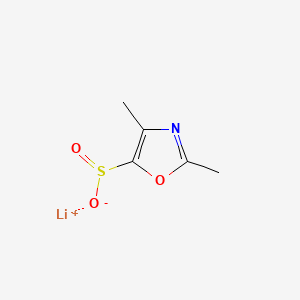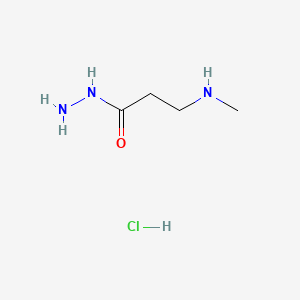![molecular formula C12H7BF3KS B13465378 Potassium dibenzo[b,d]thiophen-2-yltrifluoroborate](/img/structure/B13465378.png)
Potassium dibenzo[b,d]thiophen-2-yltrifluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium dibenzo[b,d]thiophen-2-yltrifluoroborate is an organoboron compound with the molecular formula C8H5BF3KS. It is a potassium salt of dibenzo[b,d]thiophen-2-yltrifluoroborate, characterized by the presence of a boron atom bonded to three fluorine atoms and a dibenzo[b,d]thiophene moiety. This compound is of interest due to its applications in organic synthesis, particularly in cross-coupling reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Potassium dibenzo[b,d]thiophen-2-yltrifluoroborate can be synthesized through a series of reactions involving the dibenzo[b,d]thiophene precursor. One common method involves the reaction of dibenzo[b,d]thiophene with boron trifluoride etherate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The resulting product is then treated with potassium fluoride to yield the desired potassium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically purified through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
Potassium dibenzo[b,d]thiophen-2-yltrifluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form dibenzo[b,d]thiophene sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to dibenzo[b,d]thiophene derivatives with lower oxidation states.
Substitution: The trifluoroborate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Dibenzo[b,d]thiophene sulfoxides and sulfones.
Reduction: Dibenzo[b,d]thiophene derivatives.
Substitution: Various substituted dibenzo[b,d]thiophene derivatives.
Aplicaciones Científicas De Investigación
Potassium dibenzo[b,d]thiophen-2-yltrifluoroborate has several scientific research applications:
Chemistry: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology: The compound is used in the development of fluorescent probes and sensors due to its unique photophysical properties.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals, particularly in the synthesis of bioactive molecules.
Industry: It is used in the production of advanced materials, including polymers and electronic components.
Mecanismo De Acción
The mechanism of action of potassium dibenzo[b,d]thiophen-2-yltrifluoroborate in cross-coupling reactions involves the transmetalation step, where the boron atom transfers its organic group to a palladium catalyst. This is followed by reductive elimination, resulting in the formation of a new carbon-carbon bond. The molecular targets include the palladium catalyst and the organic halide or pseudohalide used in the reaction.
Comparación Con Compuestos Similares
Similar Compounds
- Potassium benzo[b]thiophen-2-yltrifluoroborate
- Potassium benzothiophene-2-trifluoroborate
- Potassium 2-benzothiophenetrifluoroborate
Uniqueness
Potassium dibenzo[b,d]thiophen-2-yltrifluoroborate is unique due to its dibenzo[b,d]thiophene moiety, which imparts distinct electronic and steric properties. This makes it particularly useful in specific cross-coupling reactions where other similar compounds may not be as effective. Its stability and reactivity profile also make it a valuable reagent in organic synthesis.
Propiedades
Fórmula molecular |
C12H7BF3KS |
|---|---|
Peso molecular |
290.16 g/mol |
Nombre IUPAC |
potassium;dibenzothiophen-2-yl(trifluoro)boranuide |
InChI |
InChI=1S/C12H7BF3S.K/c14-13(15,16)8-5-6-12-10(7-8)9-3-1-2-4-11(9)17-12;/h1-7H;/q-1;+1 |
Clave InChI |
KRPTVTRDRKECMY-UHFFFAOYSA-N |
SMILES canónico |
[B-](C1=CC2=C(C=C1)SC3=CC=CC=C32)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(2-Methylsulfonylethoxy)phenyl]boronic acid](/img/structure/B13465302.png)
![Methyl 2-{[(tert-butoxy)carbonyl]amino}-2-(4,4-dimethylcyclohexyl)acetate](/img/structure/B13465325.png)



![2-Benzoyl-1-(trifluoromethyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B13465343.png)
![4-(Ethoxycarbonyl)-7-thiabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13465346.png)

![2-{1-[(Tert-butoxy)carbonyl]-1-azaspiro[3.3]heptan-2-yl}acetic acid](/img/structure/B13465352.png)
![tert-butyl N-{3-[(2,6-dioxopiperidin-3-yl)amino]phenyl}carbamate](/img/structure/B13465355.png)
![3-[2-(difluoromethyl)-1H-imidazol-1-yl]propan-1-ol](/img/structure/B13465357.png)


![7,7-Dimethyl-2-azaspiro[3.5]nonane](/img/structure/B13465369.png)
